(R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride

Description

Historical Context of Carbamate-Based Therapeutics in Medicinal Chemistry

The therapeutic potential of carbamates was first recognized in the 19th century with the isolation of physostigmine, a methyl carbamate ester from Physostigma venenosum seeds. Physostigmine’s role as a cholinesterase inhibitor paved the way for carbamates in treating glaucoma, myasthenia gravis, and neurodegenerative disorders. By the mid-20th century, carbamates expanded into pesticides, followed by FDA-approved drugs like pyridostigmine and rivastigmine.

The carbamate group’s versatility stems from its resemblance to the amide bond, offering enhanced metabolic stability and bioavailability compared to amide-based compounds. For instance, replacing ester groups in fumagillin with carbamate moieties increased antitumor potency by 50-fold. Modern applications include protease inhibitors (e.g., ritonavir), anticonvulsants (e.g., cenobamate), and chemotherapeutics (e.g., irinotecan). The approval of cenobamate in 2019 for partial-onset seizures underscores carbamates’ enduring relevance.

Table 1: Milestones in Carbamate-Based Drug Development

Structural Significance of Morpholine Derivatives in Bioactive Molecules

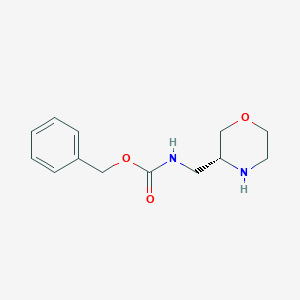

Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, is a privileged scaffold in drug design. Its incorporation into This compound enhances solubility and bioavailability due to morpholine’s ability to act as a hydrogen bond acceptor and donor. The morpholine ring’s conformational flexibility allows optimal interactions with biological targets, such as enzymes and receptors.

In the context of the compound, the morpholin-3-ylmethyl group introduces stereoelectronic effects that modulate binding affinity. For example, morpholine derivatives are prevalent in kinase inhibitors and antimicrobial agents due to their ability to penetrate cell membranes and resist enzymatic degradation. The benzyl carbamate moiety further stabilizes the molecule through hydrophobic interactions, while the hydrochloride salt improves aqueous solubility for parenteral formulations.

Table 2: Role of Morpholine in Approved Drugs

Rationale for Enantiomeric Purity in Chiral Carbamate Pharmacophores

The (R)-enantiomer of benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is prioritized due to the stereospecific nature of biological targets. Enantiomeric purity ensures optimal binding to chiral receptors or enzymes, minimizing off-target effects. For instance, the (R)-configuration in rivastigmine enhances acetylcholinesterase inhibition compared to the (S)-form.

Carbamates’ metabolic stability is also enantiomer-dependent. The (R)-enantiomer may resist hydrolysis by esterases, prolonging its half-life. Synthetic strategies, such as asymmetric catalysis or chiral resolution, are employed to achieve high enantiomeric excess. For example, enzymatic resolution using lipases has been reported for carbamate derivatives.

Key Considerations for Enantiomeric Purity:

Properties

IUPAC Name |

benzyl N-[[(3R)-morpholin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWQDUYMSVAELN-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693460 | |

| Record name | Benzyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312161-60-6 | |

| Record name | Benzyl {[(3R)-morpholin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-3-hydroxymethylmorpholine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl or morpholine derivatives.

Scientific Research Applications

®-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues: Heterocyclic Substitutions

The compound’s key structural feature is the morpholine ring. Below is a comparison with carbamate derivatives bearing alternative heterocycles:

Key Observations :

Stereochemical Variants

Chirality significantly impacts biological activity. For example:

Linear vs. Cyclic Substituents

Comparisons with linear-chain carbamates highlight the role of cyclic systems:

Key Observations :

- Solubility : Morpholine’s oxygen atom may confer better aqueous solubility compared to linear amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.